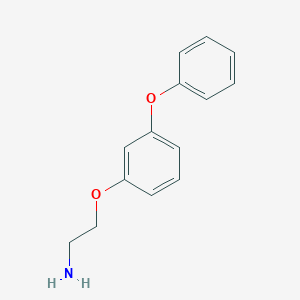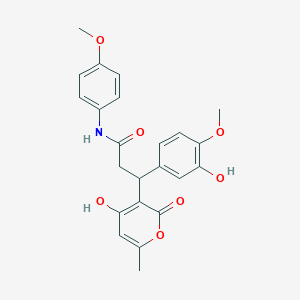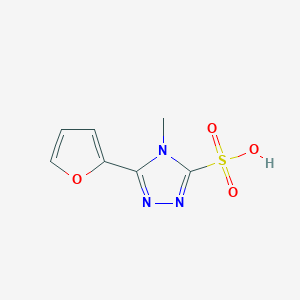![molecular formula C13H12N2O3 B11048325 [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile](/img/structure/B11048325.png)
[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE is an organic compound characterized by the presence of cyano and hydroxy functional groups attached to a propenyl chain, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding cyano-substituted intermediate. This intermediate undergoes further reaction with a suitable reagent, such as hydroxylamine hydrochloride, to introduce the hydroxy group and complete the synthesis of the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include substituted amines, ketones, and other functionalized derivatives .
Scientific Research Applications
1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxy groups play crucial roles in binding to active sites, while the 3,4-dimethoxyphenyl group enhances the compound’s affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE include:
1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL AMINE: Differing by the presence of an amine group instead of a cyano group.
1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL KETONE: Differing by the presence of a carbonyl group instead of a hydroxy group.
1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL THIOL: Differing by the presence of a thiol group instead of a hydroxy group.
The uniqueness of 1-CYANO-2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-PROPENYL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-4-3-9(5-13(12)18-2)11(8-16)10(6-14)7-15/h3-5,16H,8H2,1-2H3 |
InChI Key |
HEPKWEPGZDERFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C(C#N)C#N)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)

![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)

![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)
![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)
![ethyl 4-(3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11048299.png)
